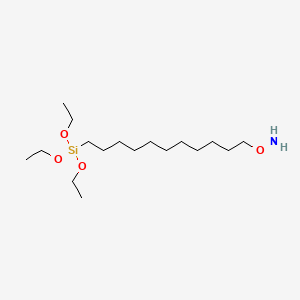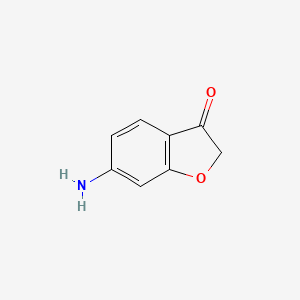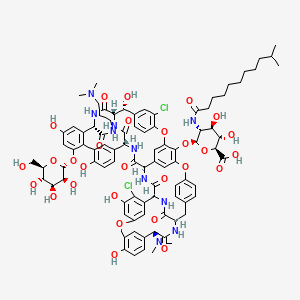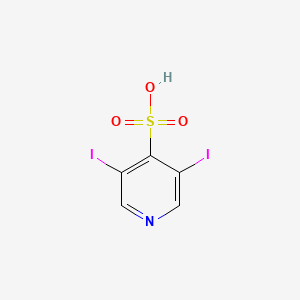
11-(O-Hydroxylamine)undecyltrimethoxysilane
概要
説明
11-(O-Hydroxylamine)undecyltrimethoxysilane is a chemical compound with the molecular formula C14H33NO4Si and a molecular weight of 307.51 g/mol . It is also known by other names such as 11-(Aminooxy)undecyltrimethoxysilane . This compound is characterized by the presence of a hydroxylamine group attached to an undecyl chain, which is further linked to a trimethoxysilane group. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(O-Hydroxylamine)undecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a specific temperature range and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and packaged for various applications .
化学反応の分析
Types of Reactions: 11-(O-Hydroxylamine)undecyltrimethoxysilane undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The trimethoxysilane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the trimethoxysilane group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted silanes.
科学的研究の応用
11-(O-Hydroxylamine)undecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of 11-(O-Hydroxylamine)undecyltrimethoxysilane involves its ability to react with various functional groups. The hydroxylamine group is highly nucleophilic, allowing it to form stable bonds with carbonyl groups, leading to the formation of oximes or hydrazones. The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive properties .
類似化合物との比較
- 11-(Aminooxy)undecyltrimethoxysilane
- 11-(O-Hydroxylamine)undecyltriethoxysilane
- 11-(O-Hydroxylamine)decyltrimethoxysilane
Comparison: 11-(O-Hydroxylamine)undecyltrimethoxysilane is unique due to its specific combination of a hydroxylamine group and a trimethoxysilane group. This combination imparts distinct reactivity and functional properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced nucleophilicity and better adhesive properties due to the presence of the trimethoxysilane group .
特性
IUPAC Name |
O-(11-trimethoxysilylundecyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO4Si/c1-16-20(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-19-15/h4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAAYIFGIWPAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCON)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


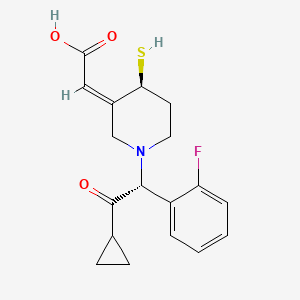

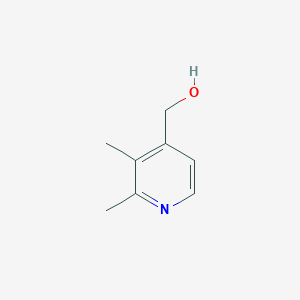


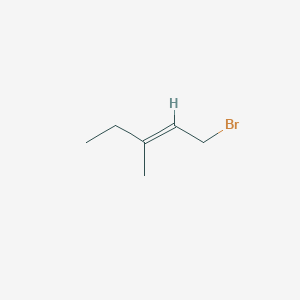
![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)

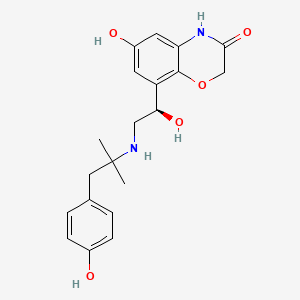
![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)
